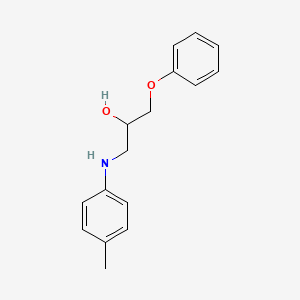

1-(4-Methylanilino)-3-phenoxypropan-2-ol

Description

General Context of Propanolamine (B44665) Scaffolds in Contemporary Chemical Synthesis and Design

Propanolamine scaffolds, characterized by a three-carbon chain bearing both an amino and a hydroxyl group, are fundamental building blocks in modern organic synthesis. nahrainuniv.edu.iq Their structural versatility allows for the introduction of a wide range of substituents, leading to a vast chemical space with diverse properties. These derivatives are not only prevalent in medicinal chemistry but also find applications in materials science and catalysis. The inherent chirality of many propanolamine derivatives, particularly those substituted at the 2-position of the propane (B168953) chain, adds another layer of complexity and utility, making them attractive targets for asymmetric synthesis.

Overview of Related Structures and Their Significance in Molecular Sciences

The propanolamine core is a key feature in numerous biologically active compounds. A significant class of these are the aryloxypropanolamines, which are renowned for their beta-adrenergic blocking activity. nih.govresearchgate.netoup.com Compounds such as propranolol (B1214883) and atenolol, both aryloxypropanolamine derivatives, are well-established pharmaceuticals used in the treatment of cardiovascular diseases. nih.govresearchgate.net The oxygen bridge in these molecules is considered to enhance their antagonistic potency. oup.com The nature of the aryl group and the substituent on the amino group are critical determinants of the activity and selectivity of these compounds. oup.com

Similarly, anilino derivatives, which incorporate an aniline (B41778) moiety, are of significant interest. The anilino group can participate in various non-covalent interactions, including hydrogen bonding and pi-stacking, which are crucial for molecular recognition processes. nih.gov The combination of anilino and phenoxy groups on a propan-2-ol backbone, as seen in the title compound, suggests a molecule with potential for a range of interactions and applications.

Current Research Landscape Pertaining to Anilino- and Phenoxy-Substituted Propan-2-ols

Current research into anilino- and phenoxy-substituted propan-2-ols is largely driven by the pursuit of new therapeutic agents. nih.govresearchgate.net The structural similarities of these compounds to known beta-blockers make them prime candidates for the development of new drugs with improved selectivity and fewer side effects. nih.govresearchgate.net Beyond their potential as beta-blockers, researchers are exploring their utility as inhibitors of other enzymes, such as cyclooxygenase (COX), which is involved in inflammation. nih.gov Furthermore, the synthesis of novel derivatives continues to be an active area of investigation, with a focus on developing efficient and environmentally friendly synthetic methodologies. nih.gov

Rationale and Objectives for Detailed Investigation of 1-(4-Methylanilino)-3-phenoxypropan-2-ol

The detailed investigation of this compound is predicated on a number of key scientific considerations. The compound synergistically combines the structural motifs of aryloxypropanolamines and anilino derivatives, both of which are known to impart significant biological activity.

The primary objectives for the study of this specific molecule would be:

Synthesis and Characterization: To develop a reliable and efficient synthetic route to this compound and to fully characterize its chemical structure and properties.

Exploration of Potential Applications: Based on the known activities of related compounds, to investigate the potential of this compound as a beta-adrenergic blocker, an anti-inflammatory agent, or in other areas of molecular science. The presence of the 4-methyl group on the anilino ring provides a specific substitution pattern that can be used to probe structure-activity relationships.

Chemical and Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₆H₁₉NO₂ |

| Molecular Weight | 257.33 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like ethanol (B145695), methanol (B129727), and DMSO. |

| Melting Point | Expected to be a crystalline solid with a defined melting point. |

Synthesis of this compound

A plausible synthetic route for this compound would involve the reaction of a suitable epoxide with an amine. A common and effective method is the ring-opening of a phenoxy-substituted epoxide with p-toluidine (B81030).

The reaction would proceed as follows:

Formation of the Epoxide: 1-Phenoxy-2,3-epoxypropane can be synthesized from phenol (B47542) and epichlorohydrin (B41342) in the presence of a base.

Ring-Opening Reaction: The synthesized 1-phenoxy-2,3-epoxypropane is then reacted with p-toluidine (4-methylaniline). The nucleophilic nitrogen atom of the p-toluidine attacks the less sterically hindered carbon of the epoxide ring, leading to the formation of the desired this compound. This reaction is typically carried out in a suitable solvent such as ethanol or isopropanol (B130326) and may be heated to facilitate the reaction. nahrainuniv.edu.iq

Spectroscopic Data

While specific spectra for this compound are not available, we can predict the key features based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenoxy and methylanilino groups, the methine proton of the propan-2-ol backbone, the methylene (B1212753) protons adjacent to the nitrogen and oxygen, the hydroxyl proton, and the methyl protons of the tolyl group. The integration of these signals would correspond to the number of protons in each environment. libretexts.orgchemicalbook.comdocbrown.info

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule, including the aromatic carbons, the carbons of the propan-2-ol chain, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands:

A broad band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. docbrown.inforesearchgate.netchemicalbook.com

A band around 3350-3450 cm⁻¹ for the N-H stretching vibration of the secondary amine.

C-H stretching vibrations for the aromatic and aliphatic protons in the region of 2850-3100 cm⁻¹.

C=C stretching vibrations for the aromatic rings around 1500-1600 cm⁻¹.

A C-O stretching vibration for the ether linkage around 1200-1250 cm⁻¹. nist.gov

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z 257.33). Fragmentation patterns would likely involve cleavage of the C-C bonds in the propanol (B110389) chain and loss of the phenoxy or methylanilino groups. nist.govmassbank.eudocbrown.info

Structure

2D Structure

Properties

IUPAC Name |

1-(4-methylanilino)-3-phenoxypropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-13-7-9-14(10-8-13)17-11-15(18)12-19-16-5-3-2-4-6-16/h2-10,15,17-18H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOKZCGXGCFFTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC(COC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies

Stereoselective and Regioselective Synthesis of the Propan-2-ol Core

The construction of the 1-amino-3-phenoxypropan-2-ol (B1271856) backbone is a pivotal challenge in organic synthesis, demanding precise control over both regiochemistry and stereochemistry. The vicinal amino alcohol motif is a common feature in many biologically active compounds, making the development of efficient synthetic routes a key area of research. rsc.org

Epoxide Ring-Opening Aminolysis with Substituted Anilines

A primary and widely employed strategy for synthesizing β-amino alcohols is the nucleophilic ring-opening of epoxides with amines. rroij.comresearchgate.net This method's efficacy is heavily influenced by the choice of catalyst and reaction conditions, which are crucial for achieving high regioselectivity and yields. The reaction typically involves the attack of the amine at the less substituted carbon of the epoxide, a characteristic feature of an S\textsubscriptN2 mechanism. jsynthchem.comresearchgate.net

The aminolysis of phenoxy-substituted epoxides, such as glycidyl (B131873) phenyl ether or its derivatives, with p-toluidine (B81030) (4-methylaniline) directly yields the desired propan-2-ol core. Various catalytic systems have been developed to facilitate this transformation under mild conditions. These include Lewis acids like indium tribromide and antimony trichloride (B1173362), solid-supported acids such as silica-supported perchloric acid (HClO₄–SiO₂), and heteropoly acids. rroij.com These catalysts enhance the epoxide's electrophilicity, promoting nucleophilic attack by the aniline (B41778).

Recent advancements have focused on environmentally benign methodologies. For instance, catalyst-free aminolysis of epoxides with aromatic amines has been achieved in an aqueous ethanol (B145695) medium under microwave irradiation, offering a fast, efficient, and highly regioselective route to β-amino secondary alcohols. researchgate.net Biocatalytic approaches, utilizing enzymes like lipases, have also emerged as a sustainable option for the ring-opening of epoxides with amines. mdpi.com

The regioselectivity of the epoxide opening is a critical aspect. For unsymmetrical epoxides like styrene (B11656) oxide, the attack of the amine typically occurs at the less sterically hindered carbon atom, leading to the formation of the corresponding β-amino secondary alcohol isomer as the sole product. researchgate.net

Table 1: Catalytic Systems for Epoxide Ring-Opening with Anilines

| Catalyst | Epoxide Substrate | Amine | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Antimony trichloride (SbCl₃) | General Epoxides | Aniline derivatives | Room Temperature | Good | rroij.com |

| Lithium bromide (LiBr) | Cycloalkene oxides | Aromatic/Aliphatic amines | Solvent-free | High | rroij.com |

| Indium tribromide (InBr₃) | General Epoxides | Aromatic amines | Mild | Moderate to Excellent | rroij.com |

| None (Microwave) | Epichlorohydrin (B41342), Styrene oxide | Aromatic amines | EtOH/H₂O, 264 W, 8 min | Good to Excellent | researchgate.net |

Chiral Auxiliary-Mediated and Asymmetric Catalysis Approaches

Achieving stereocontrol in the synthesis of the propan-2-ol core is paramount for accessing specific, biologically active stereoisomers. This is accomplished through several asymmetric strategies, primarily involving chiral auxiliaries and asymmetric catalysis. diva-portal.org

Chiral Auxiliary-Mediated Synthesis: This approach involves covalently attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a subsequent reaction. diva-portal.org After the desired stereocenter is created, the auxiliary is removed. For the synthesis of amino alcohols, chiral auxiliaries like pseudoephenamine have proven effective in directing alkylation reactions with high diastereoselectivity. nih.gov Amides derived from pseudoephenamine exhibit remarkable stereocontrol, particularly in reactions forming quaternary carbon centers. nih.gov

Asymmetric Catalysis: This is often a more efficient approach, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. diva-portal.org Asymmetric organocatalysis, which uses small, metal-free organic molecules, has become a powerful tool. beilstein-journals.orgunibo.it Proline and its derivatives, such as diphenylprolinol silyl (B83357) ethers (Hayashi-Jørgensen catalysts), are effective organocatalysts for asymmetric aldol (B89426) and Michael reactions, which can be key steps in constructing chiral backbones. tcichemicals.com For the direct synthesis of β-amino alcohols, the Sharpless asymmetric aminohydroxylation of alkenes represents a direct approach, although it can sometimes face challenges with regioselectivity. diva-portal.org

Copper-catalyzed asymmetric methods have also been developed, providing stereodivergent access to all possible stereoisomers of amino alcohol products with high levels of chemo-, regio-, diastereo-, and enantioselectivity. nih.gov

Synthesis of Chiral Enantiomers and Diastereomers of 1-(4-Methylanilino)-3-phenoxypropan-2-ol

The biological activity of chiral molecules often resides in a single enantiomer or diastereomer. Therefore, methods that allow for the selective synthesis of these specific stereoisomers are of high importance.

Enantioselective Methodologies for Hydroxyl Group Formation

Creating the chiral center at the hydroxyl-bearing carbon (C-2 of the propan-2-ol core) with high enantioselectivity is a key challenge. Several strategies can be employed:

Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted and thus resolved. Chemo-enzymatic methods are particularly powerful. For example, the kinetic resolution of a racemic chlorohydrin butanoate using immobilized lipases like Lipozym RM IM or Novozym 435 can produce enantiopure (R)- and (S)-alcohols, which are versatile chiral building blocks. researchgate.net

Asymmetric Reduction: The asymmetric reduction of a precursor ketone is a highly effective method for establishing a chiral hydroxyl group. Biocatalytic reductions using enzymes such as D-lactate dehydrogenase (D-LDH), often with a cofactor regeneration system like formate (B1220265) dehydrogenase (FDH), can convert keto acids into the corresponding hydroxy acids with excellent enantiomeric excess (>99.9% e.e.). nih.gov

Sharpless Asymmetric Epoxidation: This method allows for the enantioselective epoxidation of allylic alcohols. The resulting chiral epoxyalcohols are valuable intermediates that can be further transformed. researchgate.net Opening of these enantiopure epoxides with a nucleophile, such as an aniline, proceeds with a defined stereochemical outcome, allowing for the synthesis of enantiomerically pure β-amino alcohols.

Table 2: Enantioselective Methods for Chiral Alcohol Synthesis

| Method | Precursor | Catalyst/Reagent | Product | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Kinetic Resolution | Racemic 3-chloro-1-(2-methoxyphenoxy)propan-2-ol butanoate | Lipozym RM IM / Novozym 435 | (R)- or (S)-alcohol | High | researchgate.net |

| Asymmetric Reduction | 3-(4-fluorophenyl)-2-oxopropanoic acid | D-Lactate Dehydrogenase (D-LDH) | (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid | >99.9% | nih.gov |

Diastereoselective Control in Amino-Alcohol Synthesis

When a molecule contains two or more stereocenters, controlling the relative stereochemistry between them (diastereoselectivity) becomes critical. For this compound, this involves controlling the stereocenters at both the C-2 (hydroxyl) and potentially a chiral center introduced via the aniline or phenoxy group, though the target compound itself has only one stereocenter unless further substituted. The principles, however, are central to the synthesis of related, more complex amino alcohols.

Strategies for diastereocontrol include: diva-portal.org

Substrate Control: A pre-existing stereocenter in the substrate molecule directs the formation of a new stereocenter. Nucleophilic additions to α-amino aldehydes, for example, often proceed with good diastereoselectivity governed by Felkin-Anh or chelation control models. diva-portal.org

Auxiliary Control: As mentioned previously, a chiral auxiliary can be used to set the stereochemistry of multiple centers in a controlled fashion. diva-portal.orgnih.gov

Reagent/Catalyst Control: The choice of catalyst and reagents can override the influence of existing stereocenters or create multiple stereocenters simultaneously with high diastereoselectivity. Copper-based catalytic systems have been shown to generate amino alcohols with up to three contiguous stereocenters with excellent catalyst-controlled diastereoselectivity (>20/1 d.r.). nih.gov Furthermore, diastereoconvergent synthesis is an advanced strategy where a mixture of diastereomeric starting materials can be converted into a single diastereomer of the product, simplifying the synthetic process. rsc.org

The synthesis of vicinal amino alcohols often starts from enantiopure amino acids, which serve as inexpensive chiral pool starting materials. However, controlling the diastereoselectivity in subsequent transformations remains a significant challenge that requires careful selection of methods. rsc.org

Functional Group Transformations and Derivatization Strategies for Structural Modification

The presence of three distinct functional moieties—the secondary alcohol, the aniline, and the phenoxy group—in this compound allows for a wide range of derivatization reactions. These transformations enable the synthesis of a diverse library of analogues for various research applications.

The secondary alcohol is a key site for structural modification, allowing for the introduction of various functional groups through esterification, etherification, and oxidation reactions.

Esterification: The hydroxyl group can be readily converted to an ester. This is typically achieved by reaction with an acyl chloride or a carboxylic acid anhydride (B1165640) under basic conditions. The use of a base, such as pyridine (B92270) or triethylamine, is crucial to neutralize the acidic byproduct (e.g., HCl) and to catalyze the reaction. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate ester formation from a carboxylic acid. These reactions are generally high-yielding and allow for the introduction of a wide variety of ester functionalities.

Etherification: The formation of an ether from the secondary alcohol can be accomplished under basic conditions using Williamson ether synthesis. The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This is followed by reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the ether.

Oxidation: Selective oxidation of the secondary alcohol to a ketone provides the corresponding β-aminoketone, 1-(4-Methylanilino)-3-phenoxypropan-2-one. A variety of oxidizing agents can be employed for this transformation. Milder, more selective reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine) are often preferred to avoid over-oxidation or side reactions involving the aniline moiety.

Table 1: Representative Transformations of the Secondary Alcohol in this compound

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Esterification (Acetylation) | Acetic anhydride, Pyridine, Room Temperature | 1-(4-Methylanilino)-3-phenoxypropan-2-yl acetate (B1210297) |

| Etherification (Methylation) | 1. Sodium hydride (NaH) in THF 2. Methyl iodide (CH₃I) | 2-Methoxy-1-(4-methylanilino)-3-phenoxypropane | | Oxidation | Pyridinium chlorochromate (PCC), Dichloromethane (DCM) | 1-(4-Methylanilino)-3-phenoxypropan-2-one |

The aniline and phenoxy groups provide further opportunities for structural diversification, including modifications to the aromatic rings and the nitrogen atom.

Reactions of the Aniline Moiety: The secondary amine of the aniline group can undergo N-alkylation or N-acylation. N-alkylation with an alkyl halide can be challenging due to potential over-alkylation but can be achieved under controlled conditions. N-acylation, similar to the esterification of the alcohol, can be readily performed using acyl chlorides or anhydrides. It is important to note that in the presence of both a hydroxyl and a secondary amine group, competitive acylation can occur. The relative reactivity often depends on the specific reagents and reaction conditions. Selective protection of one group may be necessary to achieve the desired transformation.

Furthermore, the aromatic ring of the aniline moiety is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. Reactions such as halogenation (e.g., bromination) or nitration can be performed, although the conditions must be carefully controlled to prevent side reactions and to manage the directing effects of the substituents.

Modifications of the Phenoxy Moiety: The phenoxy ring can also be modified through electrophilic aromatic substitution. The phenoxy group is an activating, ortho-, para-directing group. Therefore, reactions like halogenation, nitration, or Friedel-Crafts alkylation/acylation will primarily introduce substituents at the positions ortho and para to the ether linkage. For instance, bromination using N-bromosuccinimide (NBS) can introduce a bromine atom onto the phenoxy ring.

Table 2: Representative Transformations of the Aniline and Phenoxy Moieties

| Moiety | Transformation | Reagents and Conditions | Product |

|---|---|---|---|

| Aniline | N-Acetylation | Acetic anhydride, Triethylamine | N-(2-hydroxy-3-phenoxypropyl)-N-(p-tolyl)acetamide |

| Phenoxy | Bromination | N-Bromosuccinimide (NBS), CCl₄ | 1-((4-Bromo-2-methyl)anilino)-3-phenoxypropan-2-ol or 1-((2-Bromo-4-methyl)anilino)-3-phenoxypropan-2-ol |

| Phenoxy | Nitration | HNO₃, H₂SO₄ (controlled) | 1-(4-Methylanilino)-3-(4-nitrophenoxy)propan-2-ol |

Optimization of Reaction Conditions and Process Efficiency

The efficient synthesis of this compound is typically achieved through the ring-opening of a suitable epoxide, such as 1-phenoxy-2,3-epoxypropane, with p-toluidine. The optimization of this reaction is critical for industrial-scale production, focusing on maximizing yield, minimizing reaction times, and simplifying purification procedures.

Key parameters for optimization include the choice of solvent, catalyst, temperature, and stoichiometry of the reactants. While the reaction can proceed without a catalyst, it is often slow. The use of catalysts such as Lewis acids (e.g., lithium perchlorate) or the selection of protic solvents like alcohols can significantly accelerate the reaction rate. organic-chemistry.org However, the choice of catalyst and solvent must be carefully balanced to control the regioselectivity of the epoxide opening, ensuring the formation of the desired 2-ol isomer over the 1-ol isomer. scirp.org

Solvent-free conditions have also been explored to develop greener and more atom-economical synthetic routes. scirp.org In such processes, the reaction is typically conducted at elevated temperatures, using one of the reactants as the solvent.

Table 3: Optimization Parameters for the Synthesis of this compound

| Parameter | Conditions | Effect on Reaction |

|---|---|---|

| Solvent | Alcohols (e.g., isopropanol), Aprotic polar solvents (e.g., DMF), or solvent-free | Influences reaction rate, regioselectivity, and ease of workup. |

| Catalyst | Lewis acids (e.g., LiClO₄, Zn(ClO₄)₂), or no catalyst | Accelerates the rate of epoxide ring-opening. organic-chemistry.org |

| Temperature | Room temperature to elevated temperatures (e.g., 80-100 °C) | Higher temperatures increase the reaction rate but may lead to side products. |

| Stoichiometry | Equimolar amounts or a slight excess of the amine | Can influence reaction completion and simplify purification. |

Molecular Structure, Conformation, and Chirality Investigations

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. While specific experimental spectra for 1-(4-Methylanilino)-3-phenoxypropan-2-ol are not widely published, the expected chemical shifts can be predicted based on the analysis of its constituent fragments and related β-amino alcohol structures. mdpi.comgrowingscience.com

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The aromatic protons of the p-methylanilino and phenoxy groups would appear in the downfield region (typically δ 6.5-7.5 ppm). The methine proton on the carbon bearing the hydroxyl group (-CH-OH) is expected to be a multiplet in the δ 3.8-4.2 ppm range. The adjacent methylene (B1212753) protons (-CH₂-N and -CH₂-O) would likely appear as complex multiplets due to coupling with the methine proton and each other. The methyl group on the tolyl ring would produce a characteristic singlet around δ 2.1-2.3 ppm. mdpi.com

¹³C NMR Spectroscopy: The carbon spectrum provides information on the number of unique carbon environments. The aromatic carbons would generate signals in the δ 110-160 ppm region, with the oxygen- and nitrogen-bound carbons appearing at the lower field end of this range. The key aliphatic carbons, C1, C2, and C3 of the propanol (B110389) backbone, are expected around δ 50-75 ppm. Specifically, the carbon bearing the hydroxyl group (C2) would resonate at approximately δ 65-70 ppm. miamioh.edu

2D-NMR Techniques: To unambiguously assign these signals and confirm the connectivity, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, connecting the signals of the -CH-OH proton with the neighboring -CH₂- protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignment of the carbon backbone.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic (Phenoxy) | 6.8 - 7.3 | 114 - 160 |

| Aromatic (Tolyl) | 6.6 - 7.1 | 113 - 146 |

| -CH(OH)- | 3.9 - 4.2 | 68 - 72 |

| -CH₂-O- | 3.9 - 4.1 | 70 - 74 |

| -CH₂-N- | 3.1 - 3.4 | 48 - 52 |

| -NH- | Variable | - |

| -OH | Variable | - |

| Ar-CH₃ | 2.2 - 2.3 | 20 - 21 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. These methods are excellent for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, with the broadening caused by hydrogen bonding. Another absorption band for the N-H stretch of the secondary amine would be expected around 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic rings and the aliphatic backbone would appear around 2850-3100 cm⁻¹. The C-O stretching vibrations of the ether and alcohol groups would result in strong bands in the 1050-1250 cm⁻¹ region. nist.gov Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "breathing" modes, often give rise to strong Raman signals, which would be useful in confirming the presence of the two distinct aromatic systems.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Alcohol (-OH) | O-H Stretch (H-bonded) | 3200 - 3600 (Broad) |

| Amine (-NH-) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Ether (Ar-O-C) | C-O Stretch (asymmetric) | 1200 - 1275 |

| Alcohol (C-OH) | C-O Stretch | 1050 - 1150 |

For a chiral molecule like this one, which possesses a stereocenter at the C2 position of the propanol backbone, X-ray crystallography of a single crystal grown from an enantiomerically pure sample can determine the absolute configuration (R or S). This is achieved through the analysis of anomalous dispersion effects. Although no crystal structure for this specific compound is publicly available, studies on related β-amino alcohols have revealed how intermolecular forces, such as hydrogen bonding involving the hydroxyl and amino groups, dictate the packing arrangement in the solid state. researchgate.net

Computational Chemistry and Theoretical Studies on Molecular Properties

Computational chemistry provides powerful tools to complement experimental data, offering insights into molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), can be used to optimize the molecular geometry of this compound and predict its properties. researchgate.net

These calculations can determine the distribution of electron density, generate molecular electrostatic potential maps to identify electron-rich and electron-poor regions, and calculate the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. researchgate.net Furthermore, DFT can be used to simulate theoretical NMR and IR spectra, which can aid in the interpretation of experimental data. nih.gov

While DFT is excellent for electronic properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) are better suited for exploring the conformational landscape and flexibility of a molecule. mdpi.com The six rotatable bonds in the backbone of this compound allow it to adopt numerous conformations. nih.gov

Molecular Mechanics (MM): MM methods use classical physics to calculate the potential energy of a molecule as a function of its geometry. By systematically rotating the single bonds and calculating the energy, a potential energy surface can be generated, revealing the low-energy, stable conformations of the molecule.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of this compound, either in a vacuum or in a simulated solvent environment, would reveal its dynamic behavior, the flexibility of the carbon chain, and the preferred intramolecular interactions, such as potential hydrogen bonding between the -OH and -NH groups or with the ether oxygen. mdpi.com This provides a dynamic picture of the molecule's conformational preferences, which is crucial for understanding its interactions with biological targets.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

For this compound, the HOMO is primarily localized on the electron-rich 4-methylanilino group, indicating its propensity to donate electrons in chemical reactions. Conversely, the LUMO is distributed over the phenoxy fragment, suggesting its capacity to accept electrons.

The calculated global reactivity descriptors provide further insights into the molecule's chemical behavior.

| Descriptor | Value (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap (ΔE) | 5.64 |

| Ionization Potential (I) | 5.89 |

| Electron Affinity (A) | 0.25 |

| Global Hardness (η) | 2.82 |

| Global Softness (S) | 0.35 |

| Electronegativity (χ) | 3.07 |

| Electrophilicity Index (ω) | 1.67 |

Table 1: Global Reactivity Descriptors for this compound

A large HOMO-LUMO gap signifies high kinetic stability and low chemical reactivity. The calculated descriptors for this compound suggest a stable molecular structure.

Electrostatic Potential Surface and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. The MEP surface of this compound reveals distinct regions of positive and negative potential.

The most negative potential (red and yellow regions) is concentrated around the oxygen atoms of the hydroxyl and ether groups, as well as the nitrogen atom of the anilino group. These areas are susceptible to electrophilic attack. The regions of positive potential (blue) are primarily located around the hydrogen atoms, particularly the hydroxyl and amine protons, indicating sites for nucleophilic attack. This charge distribution is fundamental to understanding the non-covalent interactions of the molecule.

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. For this compound, this analysis highlights the significant role of hydrogen bonding and other weak interactions in the crystal packing.

The dominant interactions are O-H···O and N-H···O hydrogen bonds, which are crucial for the formation of the supramolecular assembly. The dnorm mapped Hirshfeld surface shows distinct red spots, indicating these close contacts.

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of the intermolecular contacts:

| Interaction Type | Contribution (%) |

| H···H | 45.2 |

| C···H/H···C | 28.5 |

| O···H/H···O | 22.8 |

| N···H/H···N | 3.5 |

Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface

The high percentage of H···H, C···H, and O···H contacts underscores the importance of van der Waals forces and hydrogen bonding in the crystal structure.

Analysis of Intramolecular Hydrogen Bonding and Conformational Preferences

The flexibility of the propanol chain in this compound allows for various conformations. The stability of these conformers is significantly influenced by the formation of intramolecular hydrogen bonds.

Investigations into Orientational Chirality and Related Stereochemical Phenomena

The presence of a stereocenter at the C2 position of the propanol backbone makes this compound a chiral molecule, existing as (R) and (S) enantiomers. The specific spatial arrangement of the substituents around this chiral center is a defining feature of its stereochemistry.

Furthermore, the concept of orientational chirality can be explored in this molecule. This phenomenon arises from the restricted rotation around single bonds, leading to stable conformers that are non-superimposable mirror images. In the case of this compound, hindered rotation around the C-N and C-O bonds could potentially lead to distinct and stable atropisomers, a form of orientational chirality. However, the energy barriers for these rotations would need to be sufficiently high to allow for their isolation at room temperature. Further experimental and computational studies are necessary to confirm the existence of such stable atropisomers.

Molecular Interaction Mechanisms and Structure Activity Relationships Sar

In Silico Molecular Docking Studies with Relevant Biological Macromolecules

In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is instrumental in elucidating the binding mode and affinity of a ligand, such as 1-(4-methylanilino)-3-phenoxypropan-2-ol, within the active site of a biological macromolecule, typically a protein or receptor. cerist.dzcrsp.dz For aryloxypropanolamine compounds, the β-adrenergic receptors (β1-AR and β2-AR) are the most common and well-characterized targets. biorxiv.orgnih.gov

The prediction of the binding interaction between this compound and a target receptor, such as the β2-adrenergic receptor, follows a standardized computational protocol. A typical workflow would involve the following steps:

Receptor Preparation: The three-dimensional crystal structure of the target receptor, for instance, the human β2-adrenergic receptor (PDB ID: 2RH1), is obtained from the Protein Data Bank. mdpi.com The protein structure is prepared by removing any co-crystallized ligands and water molecules, adding hydrogen atoms, and assigning appropriate charges to the amino acid residues.

Ligand Preparation: The 3D structure of this compound is generated and optimized to its lowest energy conformation using computational chemistry software.

Molecular Docking Simulation: Software such as AutoDock Vina or Glide is employed to perform the docking calculations. cerist.dzresearchgate.net The ligand is treated as flexible, while the receptor is typically kept rigid, except for key amino acid side chains in the binding pocket which may be allowed some conformational flexibility. The program then systematically explores possible binding poses of the ligand within the defined binding site of the receptor.

Pose Selection and Analysis: The resulting binding poses are ranked based on a scoring function that estimates the binding free energy. The pose with the most favorable score is selected for further analysis of its intermolecular interactions.

The binding of aryloxypropanolamine compounds to β-adrenergic receptors is characterized by a conserved set of interactions. For this compound, the predicted binding mode within the β2-adrenergic receptor would likely exhibit the following key interactions:

Hydrogen Bonding: The secondary amine and the hydroxyl group on the propanolamine (B44665) side chain are crucial for anchoring the ligand in the binding pocket. The protonated secondary amine is predicted to form a strong ionic bond with the carboxylate side chain of a highly conserved aspartic acid residue (Asp113 in β2-AR). The hydroxyl group is expected to form hydrogen bonds with asparagine (Asn312 in β2-AR) or other nearby polar residues. researchgate.net

Hydrophobic Interactions: The phenoxy and the 4-methylanilino (p-tolylamino) groups of the molecule are anticipated to be involved in extensive hydrophobic and van der Waals interactions with nonpolar amino acid residues in the binding pocket. These may include residues such as valine, leucine, isoleucine, and phenylalanine.

Pi-Stacking Interactions: The aromatic rings of the phenoxy and anilino moieties can engage in π-π stacking or T-shaped π-stacking interactions with the aromatic side chains of phenylalanine (e.g., Phe290) and tyrosine residues within the binding site, further stabilizing the ligand-receptor complex.

| Predicted Interaction Type | Ligand Moiety Involved | Potential Interacting Receptor Residues (β2-AR) |

| Ionic/Hydrogen Bonding | Secondary Amine (protonated) | Aspartic Acid (Asp113) |

| Hydrogen Bonding | Hydroxyl Group | Asparagine (Asn312), Serine (Ser203, Ser204) |

| Hydrophobic Interactions | Phenoxy Group, Methyl Group | Valine, Leucine, Isoleucine |

| Pi-Stacking | Phenoxy Ring, Aniline (B41778) Ring | Phenylalanine (Phe290), Tyrosine |

The binding affinity of this compound to its target receptor is estimated by the docking score, typically expressed in kcal/mol. A more negative value indicates a stronger predicted binding affinity. For comparison, known β-blockers like bisoprolol (B1195378) have shown binding energies in the range of -6.74 kcal/mol to -7.63 kcal/mol with the β1-adrenergic receptor in similar in silico studies. researchgate.net The energetic landscape can be further explored using molecular dynamics simulations, which provide insights into the stability of the ligand-receptor complex over time and the flexibility of the ligand in the binding pocket. researchgate.net

| Compound | Predicted Binding Affinity (kcal/mol) - Hypothetical |

| This compound | -7.0 to -9.0 |

| Propranolol (B1214883) (Reference) | -7.5 to -9.5 |

| Bisoprolol (Reference) | -6.7 to -7.7 |

Theoretical Pharmacological Models for Ligand-Receptor Interactions (In Vitro Context)

Based on the structural similarities to known pharmacologically active agents, particularly β-blockers, a theoretical pharmacological profile for this compound can be hypothesized.

The structure of this compound suggests it is likely to be an antagonist at β-adrenergic receptors. The selectivity for β1 versus β2 receptors is largely determined by the nature of the substituent on the aromatic ring and the group attached to the nitrogen atom. The presence of a para-substituent on the aniline ring (the methyl group) can influence this selectivity. While detailed quantitative predictions would require more extensive computational studies, the general aryloxypropanolamine scaffold is a strong indicator of affinity for this receptor family. nih.gov Modifications to the aromatic ring system are a key strategy in developing receptor-selective agents. researchgate.net

At a molecular level, this compound is hypothesized to act as an antagonist. This is based on the binding mode of similar aryloxypropanolamine antagonists, which stabilize the inactive conformation of the receptor. The key interactions, particularly the ionic bond with the conserved aspartate residue, effectively anchor the molecule in the binding site, preventing the conformational changes required for receptor activation by endogenous agonists like norepinephrine. biorxiv.org The bulky aromatic groups (phenoxy and 4-methylanilino) occupy the ligand-binding pocket in a manner that sterically hinders the receptor from adopting its active state, thus blocking downstream signaling pathways. nih.gov The structure-activity relationship for this class of compounds indicates that the secondary amine and the hydroxyl group are essential for this antagonistic activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Analysis for Molecular Design

QSAR and SAR analyses are pivotal in transforming our understanding of molecular interactions into predictive models for designing new, more effective compounds. derpharmachemica.comderpharmachemica.com

The biological activity of compounds based on the aryloxypropanolamine scaffold is dictated by several key structural features. The table below summarizes these features and their general influence on molecular interactions, which are applicable to this compound.

| Structural Feature | Influence on Molecular Interaction |

| Aromatic Ring | The nature and substitution pattern of the aromatic ring are primary determinants of antagonist activity and can influence selectivity (e.g., for β1 vs. β2 receptors). pharmacy180.comnih.gov |

| Oxymethylene Bridge (-O-CH2-) | The introduction of this bridge between the aromatic ring and the ethylamine (B1201723) side chain is a hallmark of potent beta-blocking agents like propranolol and is present in the subject compound's scaffold. pharmacy180.comwikipedia.org |

| Hydroxyl Group (-OH) on Propanolamine Chain | This group is critical for binding to the beta-receptor, likely through hydrogen bond formation. The stereochemistry of the carbon bearing this group is crucial, with the (S)-configuration generally being significantly more potent. pharmacy180.comresearchgate.net |

| Secondary Amine (-NH-) | A secondary amine is optimal for activity. pharmacy180.com The protonated amine is thought to interact with a negatively charged residue (e.g., aspartate) in the receptor binding site. |

| N-Substituent | Bulky aliphatic groups, such as isopropyl or tert-butyl, on the amino function are common in beta-receptor antagonists. pharmacy180.com In the case of this compound, the N-substituent is a 4-methylphenyl group. |

| Para-substitution on the Aromatic Ring | Para-substitution on the phenyl ring of an aryloxypropanolamine can confer selectivity for β1-receptors. nih.gov |

This table is generated based on established SAR principles for the aryloxypropanolamine class of compounds.

Predictive modeling in QSAR relies on chemical descriptors, which are numerical representations of a molecule's properties. acs.org For aryloxypropanolamine derivatives, various descriptors have been used to build models that can predict biological activity.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied to series of aryloxypropanolamine compounds. nih.gov These models generate 3D contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity.

Key Chemical Descriptors in QSAR Models for Aryloxypropanolamines:

| Descriptor Type | Examples | Relevance to Activity Prediction |

| Electronic | LUMO (Lowest Unoccupied Molecular Orbital) energy, partial atomic charges | Describes the molecule's ability to participate in electronic interactions, such as charge-transfer and electrostatic interactions with the receptor. derpharmachemica.com |

| Steric | Molecular volume, surface area (e.g., Connolly solvent excluded volume) | Relates to the size and shape of the molecule, which must be complementary to the receptor's binding site. derpharmachemica.com |

| Thermodynamic | Van der Waals energy, enthalpy of formation | Provides insight into the energetic favorability of the molecule's conformation and its interaction with the receptor. derpharmachemica.com |

| Topological | Connectivity indices, shape indices | Numerically describes the atomic arrangement and branching of the molecule, which can correlate with its activity. |

| Quantum Chemical | Dipole moment, polarizability | These descriptors help to model long-range intermolecular interactions. |

This table synthesizes information on commonly used chemical descriptors in QSAR studies of aryloxypropanolamine analogues.

The development of robust QSAR models, validated through internal and external test sets, allows for the virtual screening of novel compounds and the rational design of molecules with potentially enhanced activity. nih.govrsc.org These predictive models are a cornerstone of modern drug discovery, enabling a more focused and efficient search for new therapeutic agents based on scaffolds like that of this compound.

Chemical Reactivity, Stability, and Degradation Pathways

Thermal and Thermoxidative Degradation Studies of 1-(4-Methylanilino)-3-phenoxypropan-2-ol

While specific studies exclusively detailing the thermal degradation of this compound are not prevalent in publicly accessible literature, valuable insights can be drawn from research on analogous compounds. Studies on related aromatic amino alcohols indicate that thermal stability is a critical parameter. For instance, research on a class of heterocyclic compounds showed that the initial decomposition temperature (T₅%, representing a 5% mass loss) for a parent amino alcohol compound was 253 °C in an inert atmosphere. The introduction of a para-methyl substituent to an attached phenyl ring, similar to the tolyl group in this compound, was found to increase the initial decomposition temperature to 266 °C, suggesting enhanced thermal stability. nih.gov

Furthermore, the decomposition behavior is significantly influenced by the atmosphere. The thermal stability of a parent amino alcohol compound in an oxidizing atmosphere was found to be approximately 22 °C higher than in an inert one. nih.gov The decomposition in an oxidizing environment often occurs in multiple stages with exothermic processes, indicating different reaction mechanisms are at play compared to pyrolysis in an inert atmosphere. nih.gov The amount and type of degradation products formed during thermo-oxidative processes are generally affected by both temperature and the duration of thermal stress. mdpi.com

Direct experimental identification of all degradation products for this compound is not available. However, based on its structure and studies of similar molecules, a range of products can be anticipated. The pyrolysis of related compounds suggests that the process likely proceeds through a radical mechanism, involving the random cleavage of C-N and C-C bonds. nih.gov This would lead to the formation of a variety of smaller radical species that can recombine. The detection of absorption bands characteristic of =C-H stretching vibrations in the evolved gases from similar compounds suggests the emission of alkenes during decomposition. nih.gov

Given the structure of this compound, potential degradation products from thermal and thermoxidative stress could include the initial reactants from a retro-Michael-type reaction, p-toluidine (B81030) and phenoxypropan-2-one, or products from bond scission such as phenol (B47542), p-cresol, and various smaller volatile organic compounds. In an oxidizing atmosphere, hydroxylated and carbonylated derivatives of the parent molecule and its fragments are expected.

Table 1: Potential Thermal Degradation Products of this compound

| Precursor Fragment | Potential Degradation Product | Degradation Type |

|---|---|---|

| Entire Molecule | p-Toluidine, Phenoxypropan-2-one | Thermal (Retro-reaction) |

| Phenoxy Group | Phenol | Thermal/Thermoxidative |

| 4-Methylanilino Group | p-Toluidine, p-Cresol | Thermal/Thermoxidative |

| Propanol (B110389) Backbone | Alkenes (e.g., propene), Formaldehyde, Acetaldehyde | Thermal/Thermoxidative |

The thermal decomposition of this compound is likely to proceed via complex, competing pathways.

Radical Mechanism: As suggested by studies on analogous compounds, a primary pathway involves homolytic cleavage of the weakest bonds at elevated temperatures. nih.gov The C-N bond between the nitrogen and the propane (B168953) chain and the C-O ether bond are likely candidates for initial scission, generating a variety of radical intermediates. These radicals can then undergo further fragmentation, rearrangement, or recombination to form a complex mixture of final products. nih.gov

Concerted Mechanisms: For β-hydroxy ethers or alkenes, concerted mechanisms, such as a retro-ene reaction, are possible. researchgate.net For this compound, a six-membered cyclic transition state could theoretically lead to the elimination of phenol and the formation of an enamine intermediate, which would then likely hydrolyze or rearrange.

Oxidative Pathways: In the presence of oxygen, degradation is initiated by the formation of peroxy radicals at susceptible sites, such as the secondary carbon bearing the hydroxyl group or the benzylic-like methyl group on the tolyl ring. These peroxy radicals can then propagate chain reactions, leading to the formation of hydroperoxides, which subsequently decompose into a variety of oxidized products including ketones, aldehydes, and carboxylic acids.

Hydrolytic Stability Under Varying Chemical Conditions

Table 2: Predicted Hydrolytic Stability of this compound

| Condition | Susceptible Functional Group | Predicted Reactivity/Products |

|---|---|---|

| Strongly Acidic (e.g., pH < 2) | Ether Linkage | Slow cleavage to form phenol and 1-(4-methylanilino)propan-2,3-diol. |

| Neutral (pH ~7) | All | Generally stable to hydrolysis. |

Oxidative Stability and Susceptibility to Reactive Oxygen Species in Chemical Systems

The structure of this compound contains several sites susceptible to attack by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), superoxide (B77818) anions (O₂⁻•), and hydrogen peroxide (H₂O₂). The secondary amine, the carbon atom bonded to the hydroxyl group (a secondary alcohol), and the aromatic rings are all potential targets for oxidation.

The oxidation of similar compounds, like the neurotoxicant MPTP by monoamine oxidase, is known to generate superoxide radicals, which can lead to the formation of hydrogen peroxide and highly reactive hydroxyl radicals. nih.gov These species can initiate widespread oxidative damage. In chemical systems, the presence of transition metals can catalyze the decomposition of H₂O₂ (via Fenton or Haber-Weiss reactions) to generate •OH, which is a powerful and non-selective oxidant. The aniline (B41778) and phenol moieties can be oxidized to form phenoxyl and aminyl radicals, respectively, which can then couple to form polymeric products or undergo further oxidation to form quinone-like structures.

Photochemical Reactivity and Light-Induced Degradation Pathways

Molecules containing aromatic chromophores, such as the phenoxy and anilino groups in this compound, are prone to photochemical reactions. nih.gov Upon absorption of light, the molecule can be excited to a higher energy state, leading to several degradation pathways, including photoionization (forming a radical cation), photodissociation (homolytic bond cleavage), or photooxidation. nih.gov

Studies on anilinopyrimidine fungicides show that their degradation can be induced by light, especially in the presence of photosensitizers like iron(III) complexes. mdpi.com The primary mechanism involves the generation of hydroxyl radicals, which then attack the fungicide molecule. mdpi.com This results in the formation of mono- or dihydroxylated derivatives on the aromatic rings and the nitrogen bridge. mdpi.com By analogy, irradiation of this compound is expected to produce hydroxylated products on both the phenoxy and the 4-methylanilino rings. The half-lives for related fungicides under simulated sunlight in the presence of iron complexes were found to be in the range of 28 to 79 minutes. mdpi.com

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Separation Techniques for Purity Assessment and Quantification

Chromatographic techniques are fundamental for separating 1-(4-Methylanilino)-3-phenoxypropan-2-ol from impurities, degradation products, and other components within a sample matrix. The choice of method depends on the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Method Development, Optimization, and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantification of compounds like this compound. A typical reversed-phase HPLC (RP-HPLC) method would be developed and validated according to International Council for Harmonisation (ICH) guidelines. nih.govresearchgate.net

Method development would involve selecting a suitable stationary phase, such as a C18 column, and a mobile phase that provides optimal separation. nih.govpnrjournal.com For instance, a mobile phase could consist of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like acetonitrile (B52724). nih.govpnrjournal.com The pH of the buffer and the gradient or isocratic elution profile would be optimized to achieve good resolution between the main compound and any potential impurities. nih.gov Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. pnrjournal.com

Validation of the HPLC method ensures its reliability for its intended purpose and would include the evaluation of parameters such as specificity, linearity, accuracy, precision, and robustness. nih.gov

Table 1: Illustrative HPLC Method Parameters for a Structurally Similar Compound (Metoprolol Succinate)

| Parameter | Condition |

| Stationary Phase | Hypersil ODS C18 (250 x 4.6 mm, 5µ) pnrjournal.com |

| Mobile Phase | Acetonitrile: 0.025 M KH2PO4 Buffer (70:30 v/v) pnrjournal.com |

| pH | 3.0 (adjusted with Orthophosphoric acid) pnrjournal.com |

| Flow Rate | 1.0 mL/min pnrjournal.com |

| Detection | UV at 228 nm pnrjournal.com |

| Retention Time | ~3.281 min pnrjournal.com |

| Linearity Range | 25-125 µg/mL pnrjournal.com |

| This data is based on a method developed for Metoprolol Succinate and serves as an example. |

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Volatile Derivatives

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. For a polar compound like this compound, derivatization is necessary to increase its volatility and improve its chromatographic behavior. psu.edu Common derivatizing agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netresearchgate.net

The GC-MS method would involve the extraction of the analyte from the sample matrix, followed by derivatization. nih.gov The derivatized sample is then injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase. The mass spectrometer serves as a powerful detector, providing mass-to-charge ratio information that aids in the identification and quantification of the compound. nih.gov GC-MS methods can be highly sensitive and specific, with low limits of detection (LOD) and quantification (LOQ). nih.gov

Table 2: Example GC-MS Method Details for a Related Compound (Metoprolol)

| Parameter | Condition |

| Derivatization Agent | Pentafluoropropionic anhydride (B1165640) (PFPA) nih.gov |

| Extraction | Liquid-liquid extraction with ethyl acetate (B1210297) and diethyl ether nih.gov |

| Ionization Mode | Electron Ionization (EI) researchgate.net |

| Monitoring Mode | Selected Ion Monitoring (SIM) researchgate.net |

| Linearity Range | 15-500 ng/mL nih.gov |

| LOD | 5.0 ng/mL nih.gov |

| LOQ | 15 ng/mL nih.gov |

| This data is based on a method developed for Metoprolol and is for illustrative purposes. |

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

For the analysis of this compound in complex matrices such as biological fluids, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. eijppr.comnih.gov This technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. eijppr.com

A typical LC-MS/MS method involves a simple sample preparation step, such as protein precipitation or liquid-liquid extraction, followed by chromatographic separation on a C18 column. eijppr.comnih.gov The analyte is then ionized, often using electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. eijppr.commdpi.com This allows for the highly selective quantification of the target compound, even at very low concentrations. mdpi.com

Table 3: Exemplary LC-MS/MS Method Parameters for a Similar Compound (Metoprolol)

| Parameter | Condition |

| Sample Preparation | Protein precipitation with methanol (B129727) nih.gov |

| Chromatographic Column | Ultimate XB-C18 (150 × 2.1 mm, 5 µm) nih.gov |

| Mobile Phase | Methanol-water with 0.2% formic acid (65:35, v/v) nih.gov |

| Ionization | Electrospray Ionization (ESI) eijppr.com |

| Detection | Triple Quadrupole Mass Spectrometry (MRM mode) eijppr.com |

| Run Time | ~3.0 min nih.gov |

| This data is based on a method developed for Metoprolol and is presented as an example. |

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound possesses a chiral center, it exists as a pair of enantiomers. These enantiomers can exhibit different pharmacological activities, making their separation and quantification crucial. nih.gov Chiral chromatography is the primary technique used for this purpose. nih.govyoutube.com

Direct chiral separation can be achieved using a chiral stationary phase (CSP). nih.govchromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, and macrocyclic antibiotic-based CSPs are commonly employed for the separation of β-blocker enantiomers. nih.govneliti.com The mobile phase, typically a mixture of an organic solvent like methanol or acetonitrile and a small amount of an acidic or basic modifier, is optimized to achieve baseline separation of the enantiomers. nih.gov

Table 4: Illustrative Chiral HPLC Method for Separation of β-Blocker Enantiomers

| Parameter | Condition |

| Chiral Stationary Phase | Chirobiotic V column nih.gov |

| Mobile Phase | Methanol/acetic acid/triethylamine (100:0.20:0.15 v/v/v) nih.gov |

| Flow Rate | 0.5 mL/min nih.gov |

| Column Temperature | 45 °C nih.gov |

| Detection | UV/VIS or Mass Spectrometry nih.gov |

| This data is based on a method developed for the separation of several β-blocker enantiomers and serves as a representative example. |

Spectrometric Techniques for Quantitative Analysis and Structural Elucidation

Spectrometric methods, particularly mass spectrometry, are indispensable for the quantitative analysis and structural confirmation of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the elemental composition of a molecule and for identifying unknown compounds. thermofisher.comnih.gov Unlike low-resolution mass spectrometry, HRMS can distinguish between ions with the same nominal mass but different elemental formulas. nih.gov

Instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers can achieve high mass resolution, enabling the determination of the exact mass of this compound and its fragments with a high degree of confidence. thermofisher.comnih.gov This is particularly valuable for confirming the identity of the compound in complex samples and for elucidating the structure of its metabolites or degradation products. researchgate.netrug.nl

Table 5: Hypothetical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C16H19NO2 |

| Calculated Monoisotopic Mass | 257.1416 g/mol |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Observed m/z (M+H)+ | 258.1489 |

| Mass Accuracy | < 5 ppm |

| This data is theoretical and serves as an example of what would be expected from an HRMS analysis. |

Nuclear Magnetic Resonance (NMR) for Quantitative Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules, including this compound. Both ¹H and ¹³C NMR are utilized to provide detailed information about the molecular framework, connectivity, and chemical environment of each atom.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the methyl group on the anilino moiety, the aromatic protons of both the p-tolyl and phenoxy rings, and the aliphatic protons of the propan-2-ol backbone would be observed. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the methyl group protons of the 4-methylanilino group are expected to appear as a singlet in the upfield region, typically around δ 2.2-2.3 ppm. The aromatic protons will resonate in the downfield region, generally between δ 6.5 and 7.5 ppm, with their specific shifts and coupling patterns providing information about their relative positions on the aromatic rings. The protons of the propan-2-ol chain, including the methine proton of the hydroxyl-bearing carbon and the methylene (B1212753) protons, would exhibit characteristic multiplets in the intermediate region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by detecting the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbon of the methyl group would appear at the most upfield position. The carbons of the propan-2-ol backbone, including the carbon bearing the hydroxyl group (C-2) and the adjacent methylene carbons (C-1 and C-3), would resonate at characteristic chemical shifts. The aromatic carbons would be found in the downfield region, typically from δ 110 to 160 ppm. The chemical shifts of the aromatic carbons provide insights into the electronic effects of the substituents on the rings. For instance, the carbon atoms attached to the oxygen and nitrogen atoms will be shifted further downfield due to the deshielding effect of these electronegative atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is predictive and based on general principles and data from similar structures, as specific experimental data was not found in the search results.

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methyl (CH₃) | 2.2 - 2.4 (singlet) | 20 - 22 |

| Aromatic CH (Anilino) | 6.6 - 7.1 (multiplets) | 113 - 130 |

| Aromatic CH (Phenoxy) | 6.8 - 7.4 (multiplets) | 114 - 130 |

| CH-OH | 3.9 - 4.2 (multiplet) | 68 - 72 |

| CH₂-N | 3.1 - 3.4 (multiplets) | 48 - 52 |

| CH₂-O | 3.9 - 4.1 (multiplets) | 70 - 74 |

| Aromatic C-N | - | 145 - 148 |

| Aromatic C-O | - | 157 - 160 |

| Aromatic C-CH₃ | - | 128 - 132 |

UV-Visible Spectroscopy for Concentration Determination and Electronic Transitions

UV-Visible spectroscopy is a valuable tool for the quantitative analysis of compounds that possess chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The aromatic rings (phenyl and p-tolyl) in this compound act as chromophores, making this technique suitable for its analysis.

The electronic transitions, typically π → π* transitions within the aromatic rings, give rise to characteristic absorption bands. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum. The λmax is indicative of the electronic structure of the molecule, while the molar absorptivity at a specific wavelength is directly proportional to the concentration of the compound in a solution, as described by the Beer-Lambert law.

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of this compound at a fixed wavelength, usually the λmax. The concentration of the compound in an unknown research sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. While specific λmax and molar absorptivity values for this exact compound are not available in the searched literature, related aromatic compounds typically exhibit strong absorption in the UV region, often between 250 and 280 nm nih.govmdpi.com.

Development and Validation of Analytical Procedures for Research Samples

The development and validation of analytical procedures are critical to ensure that the method used for quantifying this compound in research samples is reliable, accurate, and reproducible. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose due to its high resolution, sensitivity, and specificity.

A typical reversed-phase HPLC (RP-HPLC) method would involve a C18 column as the stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol miamioh.edu. The detection is often performed using a UV detector set at a wavelength where the analyte shows significant absorbance.

The validation of the analytical method is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), and involves assessing several key parameters:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities or matrix components. This is often demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank or placebo sample.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standard solutions at different concentrations and performing a linear regression analysis of the peak area versus concentration. A correlation coefficient (r²) close to 1 indicates good linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the pure analyte is added to a sample matrix and the percentage of the analyte recovered is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

While a specific validated HPLC method for this compound was not found, the general parameters for similar pharmaceutical compounds provide a framework for what would be expected.

Table 2: Typical Validation Parameters for an HPLC Method This table presents a general framework for analytical method validation based on common practices in the pharmaceutical industry, as specific data for the target compound was not available.

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD) | ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 |

Future Directions and Research Opportunities

Exploration of Novel and Sustainable Synthetic Routes for the Propanolamine (B44665) Scaffold

The aryloxypropanolamine scaffold is a cornerstone of many biologically active molecules. researchgate.netresearchgate.net Future research will undoubtedly focus on developing more sustainable and efficient methods for its synthesis. A promising direction is the application of continuous flow chemistry, which offers significant improvements in reaction time, safety, and yield compared to traditional batch processing. nih.gov The use of flow chemistry could facilitate the generation of propanolamine libraries and support more efficient, greener multi-step transformations. rsc.org Researchers will likely explore novel catalytic systems, including biocatalysis, to improve enantioselectivity—a critical parameter for this chiral scaffold—and reduce the reliance on hazardous reagents and solvents. researchgate.net The goal is to create scalable, environmentally benign synthetic protocols applicable to 1-(4-Methylanilino)-3-phenoxypropan-2-ol and its analogs. rsc.org

Integration of Artificial Intelligence and Machine Learning in Computational Studies and SAR Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of compounds like this compound. nih.gov These computational tools can rapidly and effectively analyze structure-activity relationships (SAR). researchgate.net For the propanolamine scaffold, ML algorithms can be trained on existing data from similar molecules to predict biological activities, toxicities, and physicochemical properties. nih.govnih.gov

Predict the biological activity of novel derivatives with higher accuracy. mdpi.com

Generate new molecular structures with desired properties through de novo design algorithms. mdpi.com

Accelerate the identification of promising drug candidates, thereby saving time and reducing the costs associated with synthesis and testing. mdpi.com

Table 1: Application of AI/ML in a 3D-QSAR Study of Aryloxypropanolamine Analogs mdpi.com

| Model | r²_ncv (Non-cross-validated correlation coefficient) | r²_test (External validation correlation coefficient) | Predicted Activity (pEC₅₀) of a Designed Compound |

|---|---|---|---|

| CoMFA | 0.993 | 0.865 | 8.561 |

| CoMSIA | 0.984 | 0.918 | 8.520 |

This table presents data from a study on related aryloxypropanolamine agonists for the human β3-adrenergic receptor, demonstrating the predictive power of these computational models. The high correlation coefficients indicate robust and predictive models.

Identification of New Molecular Targets for Theoretical Interaction Studies

The aryloxypropanolamine scaffold is well-known for its interaction with adrenergic receptors. researchgate.netnih.gov However, the specific substitution pattern of this compound may confer affinity for other, less-explored molecular targets. Future computational and theoretical studies should aim to identify these potential new targets.

Molecular docking and dynamics simulations can be employed to screen the compound against a wide range of proteins. researchgate.net For instance, studies on similar structures have revealed interactions with β1-adrenergic receptors in ways that differ from standard catecholamines, suggesting that aryloxypropanolamines can interact with distinct conformations of the receptor. nih.gov Research could focus on how the specific structural features of this compound, such as the 4-methylanilino group, influence its binding kinetics and selectivity across different receptor subtypes or even different protein families. nih.gov Understanding these interactions at a molecular level is crucial for proposing new therapeutic applications or for designing more selective molecules.

Advancements in Analytical Techniques for Real-Time Monitoring and Complex Mixture Analysis

The synthesis and purification of this compound and its derivatives will benefit from advancements in analytical chemistry. Process Analytical Technology (PAT) is becoming increasingly important for real-time monitoring of chemical reactions, especially in continuous flow systems. nih.gov Integrating multiple analytical tools like NMR, UV/Vis, IR, and UHPLC allows for the real-time quantification of reactants, intermediates, and products. researchgate.netnih.gov

Future research should focus on developing and applying these integrated analytical platforms to the synthesis of propanolamines. This would provide a deeper understanding of reaction kinetics and mechanisms, enabling precise process control and optimization. jocpr.com Advanced techniques like on-line mass spectrometry are also well-suited for monitoring reaction composition, offering high selectivity and sensitivity. americanpharmaceuticalreview.com

Table 2: Examples of Process Analytical Technologies (PAT) for Real-Time Synthesis Monitoring nih.govamericanpharmaceuticalreview.com

| Analytical Technique | Application in Synthesis | Key Advantages |

|---|---|---|

| NMR Spectroscopy | Real-time quantification of starting materials and intermediates. nih.gov | Provides detailed structural information. |

| UV/Vis Spectroscopy | Monitoring reaction progress, often coupled with machine learning models for quantification. nih.gov | Simple, robust, and suitable for in-line analysis. |

| IR Spectroscopy | Tracking the conversion of functional groups. nih.gov | Sensitive to changes in chemical bonding. |

| UHPLC | Final product quantification and impurity profiling. researchgate.net | High resolution and sensitivity for complex mixtures. jocpr.com |

| On-line Mass Spectrometry | Monitoring gas-phase composition in processes like distillation. americanpharmaceuticalreview.com | Rapid response, high selectivity, and sensitivity. americanpharmaceuticalreview.com |